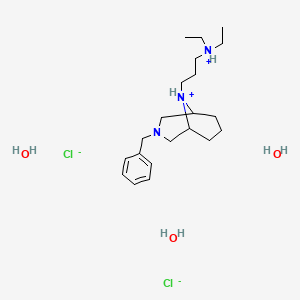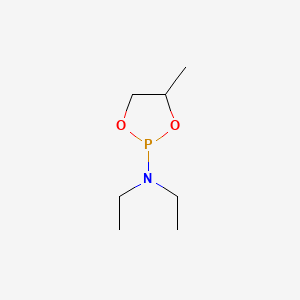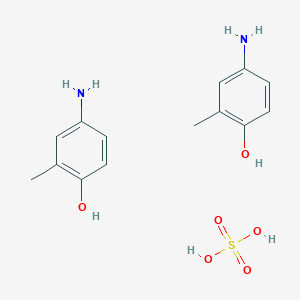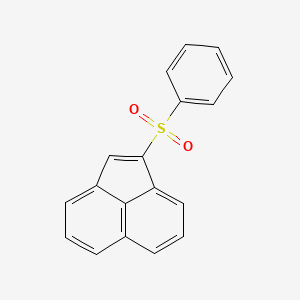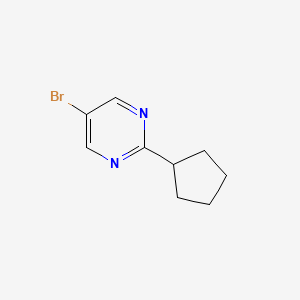
5-Bromo-2-(cyclopentyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(cyclopentyl)pyrimidine is a heterocyclic organic compound with the molecular formula C9H11BrN2 It is a derivative of pyrimidine, where a bromine atom is substituted at the 5th position and a cyclopentyl group is attached at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(cyclopentyl)pyrimidine typically involves the reaction of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine. The reaction is carried out in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) and a solvent like ethyl acetate at room temperature, yielding the desired product with high efficiency .
Industrial Production Methods: Industrial production methods for this compound often utilize similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(cyclopentyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under mild conditions.
Suzuki-Miyaura Coupling: Boronic acids or esters are used as coupling partners in the presence of a palladium catalyst and a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
5-Bromo-2-(cyclopentyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(cyclopentyl)pyrimidine is primarily based on its ability to interact with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. For instance, derivatives of pyrimidine compounds have been shown to inhibit kinases, which are crucial in cell signaling and cancer progression .
Comparison with Similar Compounds
5-Bromo-2-iodopyrimidine: Another halogenated pyrimidine derivative used in selective palladium-catalyzed cross-coupling reactions.
2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide: A compound with a similar pyrimidine core structure, used in medicinal chemistry.
Uniqueness: 5-Bromo-2-(cyclopentyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom at the 5th position makes it particularly suitable for cross-coupling reactions, while the cyclopentyl group enhances its lipophilicity and potential biological interactions.
Properties
Molecular Formula |
C9H11BrN2 |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
5-bromo-2-cyclopentylpyrimidine |
InChI |
InChI=1S/C9H11BrN2/c10-8-5-11-9(12-6-8)7-3-1-2-4-7/h5-7H,1-4H2 |
InChI Key |
RRKTWQGIZPROBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NC=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


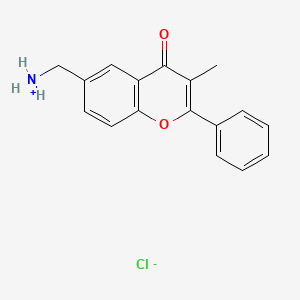
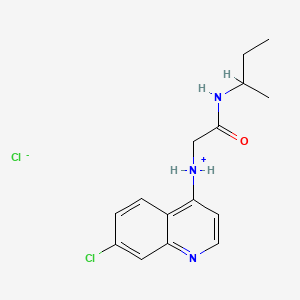

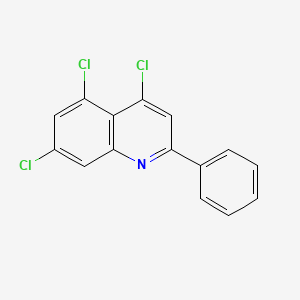
![diethyl-[2-(4-propan-2-ylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13747576.png)
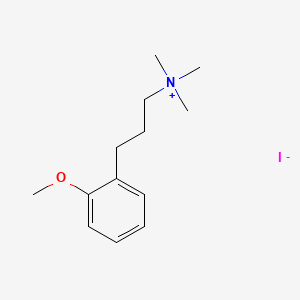

![dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13747589.png)
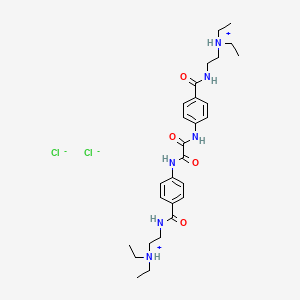
![tert-butyl N-(1-aminoethoxy)-N-[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;hydrochloride](/img/structure/B13747602.png)
